A Technical Guide to the Physical Properties of 2-Bromo-4,6-dimethylphenol
A Technical Guide to the Physical Properties of 2-Bromo-4,6-dimethylphenol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical and spectroscopic properties of 2-Bromo-4,6-dimethylphenol. The information herein is compiled from various chemical databases and literature sources to support research and development activities.
Data Summary
The following table summarizes the key physical and molecular properties of 2-Bromo-4,6-dimethylphenol.
| Property | Value | Source(s) |
| IUPAC Name | 2-bromo-4,6-dimethylphenol | |
| Synonyms | 6-Bromo-2,4-dimethylphenol, 2,4-dimethyl-6-bromophenol | [1] |
| CAS Number | 15191-36-3 | [1][2] |
| Molecular Formula | C₈H₉BrO | [1][2] |
| Molecular Weight | 201.06 g/mol | [1][2] |
| Physical Form | Liquid or Solid | [1] |
| Melting Point | Data not readily available | |
| Boiling Point | Data not readily available | |
| Density | Data not readily available | |
| Solubility | Insoluble in water; soluble in common organic solvents. | Inferred from structure |
Detailed Physical Properties
General Characteristics
-
Appearance: The physical state of 2-Bromo-4,6-dimethylphenol at standard temperature and pressure is not definitively established, with some sources describing it as a liquid and others as a solid or liquid.[1] This ambiguity suggests its melting point may be close to room temperature.
-
Odor: Information regarding the odor of this compound is not specified in the available literature.
Molecular Identifiers
-
InChI: InChI=1S/C8H9BrO/c1-5-3-6(2)8(10)7(9)4-5/h3-4,10H,1-2H3[1]
-
InChIKey: CZZYAIIAXDTWEE-UHFFFAOYSA-N[1]
-
SMILES: CC1=CC(=C(C(=C1)Br)O)C
Thermodynamic Properties
-
Boiling Point: An experimentally determined boiling point is not available.
-
Density: The density of 2-Bromo-4,6-dimethylphenol has not been experimentally determined in the available literature.
Spectroscopic Data
While specific spectra for 2-Bromo-4,6-dimethylphenol are not widely published, the expected spectral characteristics can be predicted based on its molecular structure.
¹H NMR Spectroscopy (Proton NMR)
A ¹H NMR spectrum is expected to show four distinct signals:
-
Hydroxyl Proton (-OH): A broad singlet, typically in the range of δ 4.5-7.5 ppm. The chemical shift can vary significantly with concentration and solvent.
-
Aromatic Protons (Ar-H): Two singlets for the two non-equivalent protons on the aromatic ring, expected in the range of δ 6.8-7.5 ppm.
-
Methyl Protons (-CH₃): Two singlets for the two non-equivalent methyl groups attached to the ring, expected in the range of δ 2.0-2.5 ppm.
-
Integration Ratio: The expected integration ratio of the signals would be 1:1:1:3:3 (OH:Ar-H:Ar-H:CH₃:CH₃).
¹³C NMR Spectroscopy (Carbon NMR)
Due to the lack of symmetry in the molecule, eight distinct signals are expected in the ¹³C NMR spectrum, corresponding to each unique carbon atom. The approximate chemical shift ranges are:
-
C-Br: δ 110-120 ppm
-
C-OH: δ 150-158 ppm
-
Aromatic Carbons: δ 120-140 ppm
-
Methyl Carbons: δ 15-25 ppm
Mass Spectrometry (MS)
-
Molecular Ion Peak: Mass spectrometry would reveal a characteristic isotopic pattern for the molecular ion due to the presence of bromine. Two peaks of nearly equal intensity are expected at m/z 200 (for ⁷⁹Br) and m/z 202 (for ⁸¹Br).
-
Fragmentation: Common fragments observed in GC-MS analysis include peaks at m/z 202, 200, and 121.
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for its functional groups:
-
O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group.
-
C-H Stretch (Aromatic): Absorption bands typically above 3000 cm⁻¹.
-
C-H Stretch (Aliphatic): Absorption bands typically below 3000 cm⁻¹, around 2850-2960 cm⁻¹.
-
C=C Stretch (Aromatic): One or more bands in the 1450-1600 cm⁻¹ region.
-
C-Br Stretch: A band in the fingerprint region, typically between 500-600 cm⁻¹.
Experimental Protocols
The following sections detail generalized but robust protocols for determining the key physical properties of a compound like 2-Bromo-4,6-dimethylphenol.
Melting Point Determination (Capillary Method)
This method provides an accurate melting range for a solid organic compound.[7][8]
-
Sample Preparation: Ensure the sample is completely dry and finely powdered by crushing it with a spatula or in a mortar and pestle.[9]
-
Capillary Loading: Tap the open end of a capillary tube into the powdered sample to collect a small amount. Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end. The sample height should be 1-2 mm.[7][10]
-
Apparatus Setup: Place the loaded capillary tube into the sample holder of a melting point apparatus (e.g., a Mel-Temp or Thiele tube setup).
-
Heating and Observation:
-
Heat the sample rapidly to get an approximate melting temperature. Allow the apparatus to cool.
-
In a second run with a fresh sample, heat rapidly to about 15-20°C below the approximate melting point.
-
Reduce the heating rate to 1-2°C per minute.
-
-
Data Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting point is reported as the range T₁ - T₂.[8]
Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol outlines the standard procedure for acquiring a ¹H NMR spectrum.
-
Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean NMR tube.[11]
-
Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), which is defined as 0.00 ppm. Many commercially available deuterated solvents already contain TMS.
-
Instrument Setup: Place the NMR tube in the spectrometer's spinner and insert it into the magnet.
-
Data Acquisition: The instrument is tuned, and the magnetic field is "shimmed" to optimize homogeneity. A standard ¹H NMR experiment is then run, acquiring multiple scans to improve the signal-to-noise ratio.[12][13]
-
Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed to produce the frequency-domain spectrum. The spectrum is then phased, baseline-corrected, and the chemical shifts are referenced to TMS. Integration of the peaks is performed to determine the relative ratios of the protons.
Infrared (IR) Spectroscopy
Attenuated Total Reflectance (ATR) is a common and simple method for obtaining an IR spectrum of a solid or liquid sample.
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent like isopropanol and allowing it to dry. Record a background spectrum.
-
Sample Application: Place a small amount of the sample (a single drop for a liquid or a small mound of powder for a solid) directly onto the center of the ATR crystal.
-
Acquisition: For a solid sample, apply pressure using the instrument's clamp to ensure good contact between the sample and the crystal. Initiate the scan. The instrument typically co-adds multiple scans (e.g., 16 or 32) to generate the final spectrum.
-
Cleaning: After acquisition, clean the sample completely from the ATR crystal.
Visualization of Analytical Workflow
The following diagram illustrates a typical workflow for the synthesis and structural characterization of an organic compound such as 2-Bromo-4,6-dimethylphenol.
Caption: General analytical workflow for the characterization of a synthesized compound.
References
- 1. 2-Bromo-4,6-dimethylphenol | CymitQuimica [cymitquimica.com]
- 2. scbt.com [scbt.com]
- 3. 4-Bromo-2,6-dimethylphenol, 99% 500 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 4. 4-Bromo-2,6-dimethylphenol, 99% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 5. chembk.com [chembk.com]
- 6. 4-Bromo-2,6-dimethylphenol CAS#: 2374-05-2 [m.chemicalbook.com]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. pennwest.edu [pennwest.edu]
- 9. uomus.edu.iq [uomus.edu.iq]
- 10. byjus.com [byjus.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. rsc.org [rsc.org]
- 13. 29.9 1H NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
